4-Methyl-1,3-thiazolidine
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Overview
Description
4-Methyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-thiazolidine can be synthesized through the condensation reaction between 2-aminothiols and aldehydes. This reaction typically occurs under mild conditions and does not require a catalyst. For example, the reaction between 2-aminothiols and aldehydes at physiological pH can yield stable thiazolidine products .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield. These methods are designed to be environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
4-Methyl-1,3-thiazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with cell wall synthesis and protein function.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Thiazolidine: A parent compound with similar structural features but without the methyl group.
Thiazolidin-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazole: Another heterocyclic compound with a similar ring structure but different biological activities.
Uniqueness: 4-Methyl-1,3-thiazolidine is unique due to the presence of the methyl group, which enhances its reactivity and biological activity compared to its parent compound, thiazolidine .
Properties
CAS No. |
33174-83-3 |
---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
4-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3 |
InChI Key |
SUGYCWJDMKSOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCN1 |
Origin of Product |
United States |
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